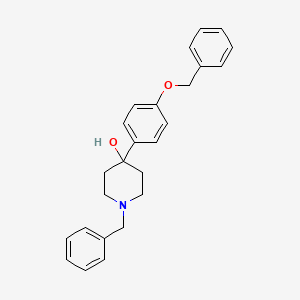
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol is a chemical compound with the molecular formula C25H27NO2 and a molecular weight of 373.5 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol involves several steps. One common synthetic route includes the reaction of 4-(benzyloxy)benzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired piperidin-4-ol derivative . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted piperidines and alcohol derivatives .
Applications De Recherche Scientifique
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpiperidin-4-ol: This compound has a similar structure but lacks the benzyloxy group, which may result in different biological activities and chemical properties.
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol: This compound has a hydroxyethyl group instead of the benzyloxy group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable tool in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C25H27NO2 |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1-benzyl-4-(4-phenylmethoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C25H27NO2/c27-25(15-17-26(18-16-25)19-21-7-3-1-4-8-21)23-11-13-24(14-12-23)28-20-22-9-5-2-6-10-22/h1-14,27H,15-20H2 |
Clé InChI |
BNLAYTYSBRSPOB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
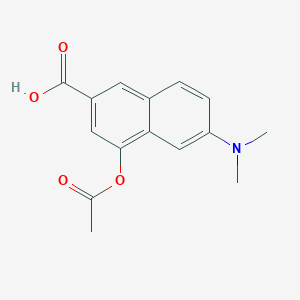
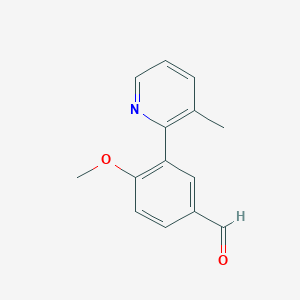
![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
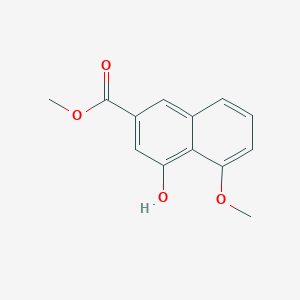
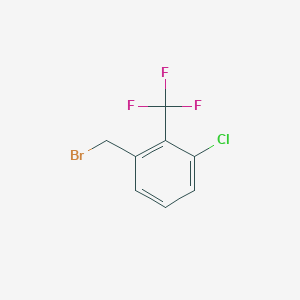
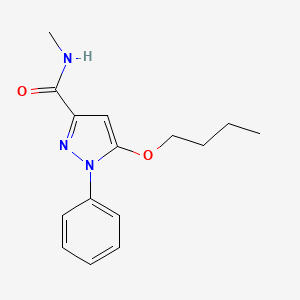
![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
